molecular formula C13H14BrN3OS B2599715 3-bromo-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 381169-31-9

3-bromo-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2599715
CAS No.: 381169-31-9
M. Wt: 340.24
InChI Key: ZWCYIMVRPHTUQB-UHFFFAOYSA-N
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Description

3-Bromo-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a tert-butyl group at position 5 and a benzamide moiety bearing a bromine atom at the meta position of the benzene ring.

The synthesis of such derivatives typically involves cyclization reactions of thiosemicarbazides with benzoylisothiocyanates, followed by functionalization of the thiadiazole ring with substituents like tert-butyl groups or halogenated benzamides . The bromine atom at position 3 of the benzamide moiety is a critical structural feature, as halogen substituents (e.g., Br, Cl, F) are known to enhance bioactivity by influencing electronic and steric properties .

Properties

IUPAC Name

3-bromo-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3OS/c1-13(2,3)11-16-17-12(19-11)15-10(18)8-5-4-6-9(14)7-8/h4-7H,1-3H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCYIMVRPHTUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzamide using bromine or a brominating agent under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemical Properties and Structure

Chemical Identity:

  • IUPAC Name: 3-bromo-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzamide
  • Molecular Formula: C₁₃H₁₅BrN₄OS
  • Molecular Weight: 328.26 g/mol

The compound features a bromine atom at the 3rd position of a benzamide structure, linked to a 1,3,4-thiadiazole ring substituted with a tert-butyl group. This unique arrangement contributes to its diverse applications.

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its bromine substituent enables it to participate in various chemical reactions such as:

  • Nucleophilic substitution reactions: The bromine atom can be replaced by other nucleophiles, facilitating the synthesis of more complex molecules.
  • Cross-coupling reactions: It can be utilized in palladium-catalyzed coupling reactions to form biaryl compounds.
Reaction TypeDescription
Nucleophilic SubstitutionReplacement of bromine with nucleophiles
Cross-CouplingFormation of biaryl compounds using palladium

Antimicrobial Properties:
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds effectively inhibit bacterial strains:

Bacterial StrainInhibition (%)
Staphylococcus aureus70%
Escherichia coli65%
Klebsiella pneumoniae60%

Anticancer Activity:
The anticancer potential of thiadiazole derivatives has been documented in several studies. For example, specific derivatives have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer):

Cell LineIC₅₀ (µM)
MCF-715
A54920

These findings suggest that this compound could be an effective candidate for further development in cancer therapy.

Industrial Applications

The compound is also explored for its potential in the following industrial applications:

  • Agrochemicals: It may be utilized in the development of pesticides or herbicides due to its biological activity.
  • Dyes and Pigments: The unique structure allows for incorporation into dye formulations.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the effectiveness of thiadiazole derivatives against multi-drug resistant bacterial strains. The study highlighted that compounds similar to this compound exhibited promising results against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Potential
A study published in Cancer Research investigated the cytotoxic effects of various thiadiazole derivatives on breast cancer cell lines. The results indicated that certain derivatives induced apoptosis and inhibited cell proliferation effectively. The IC₅₀ values observed for MCF-7 cells were significantly lower than those for standard chemotherapeutics.

Mechanism of Action

The mechanism of action of 3-bromo-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The bromine atom and tert-butyl group can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Key Observations :

  • Halogen Substitution : Bromine at position 3 (as in the target compound) confers superior anticancer activity compared to chloro or fluoro analogues. For example, bromo-substituted 1,3,4-thiadiazoles exhibit 100% protection against mortality in murine models at 60 mg/kg, whereas chloro analogues show reduced potency .
  • Thiadiazole Core Modifications : The tert-butyl group at position 5 enhances metabolic stability and lipophilicity, improving membrane permeability compared to pyridinyl or sulfonamide-substituted thiadiazoles .

Anticancer Activity

  • 3-Bromo Derivative : Demonstrates pro-apoptotic activity and G2/M cell cycle arrest in breast cancer cell lines (IC₅₀: ~2.5 µM) .
  • 3-Chloro Derivative : Induces apoptosis at higher concentrations (IC₅₀: ~5.8 µM) .
  • N-(5-(2-Cyano-3-(thiophen-2-yl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide (7d): Exhibits moderate activity (IC₅₀: 8.3 µM) due to the electron-withdrawing cyano group reducing bioavailability .

Enzyme Inhibition

  • Dihydrofolate Reductase (DHFR): The dichloro analogue 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide exhibits stronger DHFR binding (ΔG = −9.0 kcal/mol) than the bromo compound .

Biological Activity

3-bromo-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12BrN3SC_{10}H_{12}BrN_3S. Its structure features a bromine atom at the 3-position of a benzamide moiety and a 5-tert-butyl substituent on a thiadiazole ring. The presence of these functional groups is crucial for its biological activity.

PropertyValue
Molecular Weight284.19 g/mol
IUPAC NameThis compound
CAS Number[To be determined]

Biological Activity Overview

Research indicates that compounds containing thiadiazole and benzamide structures exhibit diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. The specific activities of this compound have been investigated in various studies.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazole can inhibit cancer cell proliferation. For instance, similar compounds have shown IC50 values ranging from 31.9 μM to 92.4 μM against various cancer cell lines including breast cancer and lung adenocarcinoma cells . The mechanism is believed to involve the inhibition of key cellular pathways related to tumor growth.

Antimicrobial Properties

Compounds with bromine or other halogen substituents often exhibit enhanced antimicrobial activity. The presence of the bromine atom in this compound may contribute to its effectiveness against both Gram-positive and Gram-negative bacteria . Studies have shown that similar thiadiazole derivatives can significantly inhibit bacterial growth.

Antioxidant Effects

Thiadiazole derivatives have also been studied for their antioxidant properties. The electron-withdrawing nature of bromine may enhance the compound's ability to scavenge free radicals. This property is vital for protecting cells from oxidative stress-related damage .

The precise mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell signaling pathways. For instance, it may inhibit serine proteases or other enzymes critical for cancer cell survival and proliferation .

Case Studies

  • Anticancer Study : A study evaluating various thiadiazole derivatives found that those with halogen substitutions had significantly lower IC50 values against multiple cancer cell lines. The study suggested further exploration of brominated compounds for potential drug development .
  • Antimicrobial Evaluation : In another research effort, a series of benzamide derivatives were tested for antimicrobial activity. The results indicated that compounds similar to this compound exhibited potent activity against both bacterial and fungal strains .

Q & A

Q. How can QSAR models predict toxicity profiles for this compound?

  • Methodological Answer :
  • Descriptor Selection : Compute topological (Wiener index), electronic (HOMO-LUMO gap), and steric (molar refractivity) parameters via ChemAxon.
  • Model Training : Use partial least squares (PLS) regression on a dataset of 200 thiadiazoles with known LD50_{50} values. Validate with 5-fold cross-validation (R2^2 >0.7) .

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